(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a synthetic organic compound that features a furan ring, an indoline moiety, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the Indoline Moiety: The indoline group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(2-hydroxyethyl)acrylamide: Lacks the indoline moiety.
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-phenylethyl)acrylamide: Contains a phenyl group instead of the indoline moiety.
Uniqueness
The presence of the indoline moiety in (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide may confer unique biological properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-8-6-14-10-15(3-4-16(14)20)17(21)11-19-18(22)5-2-13-7-9-23-12-13/h2-5,7,9-10,12,17,21H,6,8,11H2,1H3,(H,19,22)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCLOKZZZLSCCG-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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